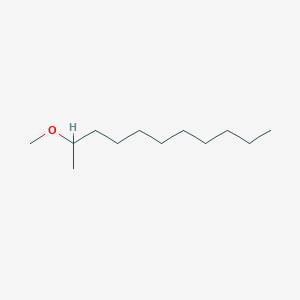![molecular formula C10H13BrO B14364728 [2-(2-Bromoethoxy)ethyl]benzene CAS No. 90875-09-5](/img/structure/B14364728.png)
[2-(2-Bromoethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Bromoethoxy)ethyl]benzene: is an organic compound with the molecular formula C10H13BrO. It is characterized by the presence of a benzene ring substituted with a 2-(2-bromoethoxy)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromoethoxy)ethyl]benzene typically involves the reaction of 2-bromoethanol with benzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-bromoethanol is replaced by the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(2-Bromoethoxy)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of ethylbenzene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of ethoxyethylbenzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
Chemistry: [2-(2-Bromoethoxy)ethyl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: It can be used in the synthesis of drugs that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of [2-(2-Bromoethoxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify the structure of target molecules .
Comparison with Similar Compounds
[2-Bromoethyl]benzene: Similar structure but lacks the ethoxy group.
[2-(2-Chloroethoxy)ethyl]benzene: Similar structure with chlorine instead of bromine.
[2-(2-Iodoethoxy)ethyl]benzene: Similar structure with iodine instead of bromine.
Uniqueness: [2-(2-Bromoethoxy)ethyl]benzene is unique due to the presence of both the bromo and ethoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
90875-09-5 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-(2-bromoethoxy)ethylbenzene |
InChI |
InChI=1S/C10H13BrO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
BBFISFJCZKFBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


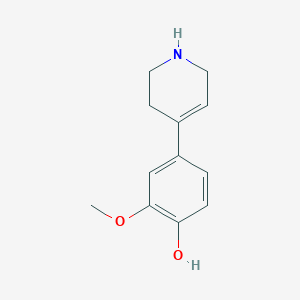
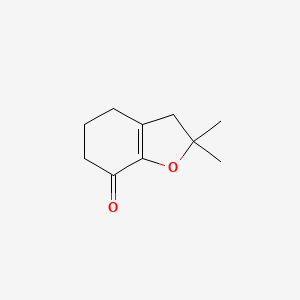

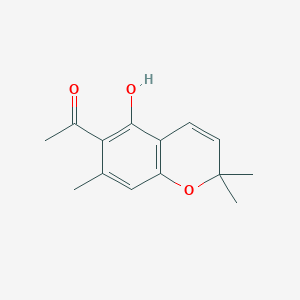
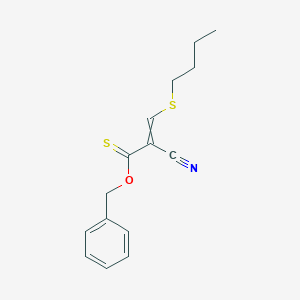
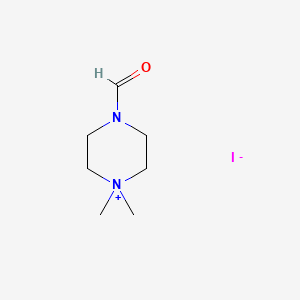
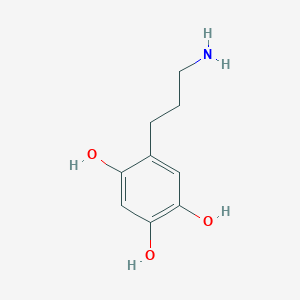
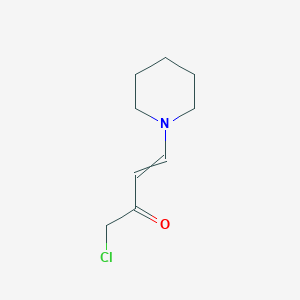

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)

